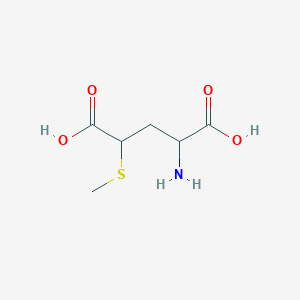
gamma-Thiomethyl glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-thiomethyl glutamate is a glutamic acid derivative with a methylsulfanyl group at position 4. It has a role as a metabolite. It is a glutamic acid derivative, a sulfur-containing amino acid, a non-proteinogenic alpha-amino acid and a methyl sulfide.
Wissenschaftliche Forschungsanwendungen
Poly-(gamma-glutamic acid) Production and Applications Poly-(gamma-glutamic acid) (gamma-PGA), produced by Bacillus strains, has potential applications as a thickener, cryoprotectant, humectant, drug carrier, biological adhesive, flocculant, or heavy metal absorbent. Its biodegradability makes it useful in fields such as food, cosmetics, medicine, and water treatments (Shih & Van, 2001).
Glutamate Synthesis and Neurotransmitter Role Glutamate synthesis and its role as a neurotransmitter have been studied in differentiating cultured cerebellar granule cells. This research supports the notion that glutamate functions as a neurotransmitter in these cells (Gallo et al., 1982).
Gamma-glutamyltranspeptidase (GGT) Crystal Structures The crystal structure of GGT from Escherichia coli, a key enzyme in glutathione metabolism, has been determined. This structure helps understand how gamma-glutamyl compounds like glutathione are recognized by the enzyme, providing insights into GGT activity and potential pharmaceutical implications (Okada et al., 2006).
Glutamate in Plant Metabolism and Signaling Glutamate plays a central role in plant amino acid metabolism, being involved in the synthesis of several amino acids and proteins. It also plays a role in signaling, potentially similar to its signaling properties in animals, and could influence plant responses to organic nitrogen in the soil (Forde & Lea, 2007).
Glutamate's Role in Brain Damage Glutamate is a fast excitatory transmitter in the mammalian brain and a powerful neurotoxin. Its role in ischemic brain damage has been highlighted, suggesting that controlling glutamate accumulation or blocking its effects could be therapeutic in treating stroke (Rothman & Olney, 1986).
Glutamate and GABA in Neurological Health and Disease Glutamate and GABA are the primary excitatory and inhibitory neurotransmitters, respectively, in the mammalian CNS. Dysfunction in their receptors can lead to various neuropathological conditions, emphasizing their importance in understanding and treating neurological diseases (Moult, 2009).
Eigenschaften
Produktname |
gamma-Thiomethyl glutamate |
|---|---|
Molekularformel |
C6H11NO4S |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
2-amino-4-methylsulfanylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4S/c1-12-4(6(10)11)2-3(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
LBNSWLUTRJJRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



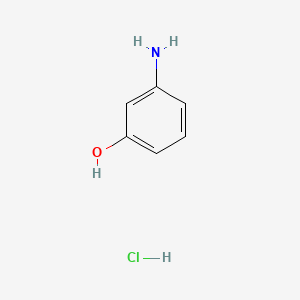
![(2S,5S,6R)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1254765.png)
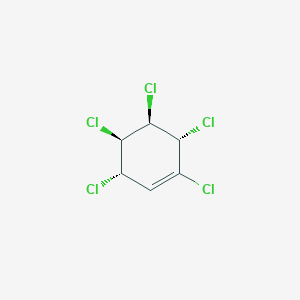
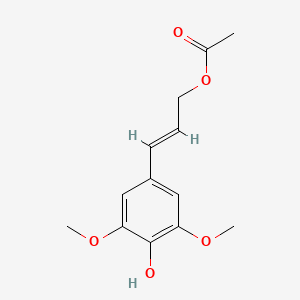
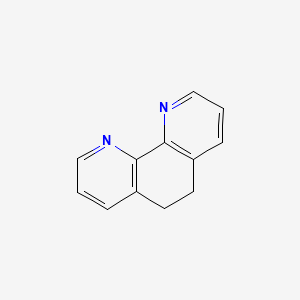
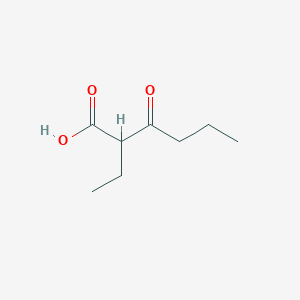
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
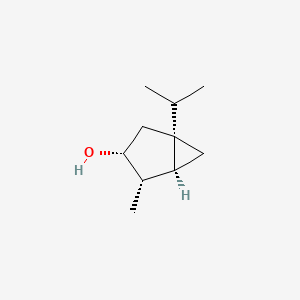
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)
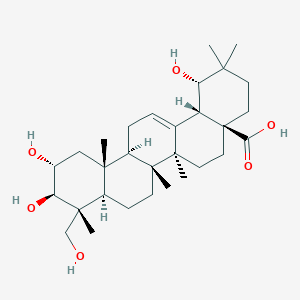
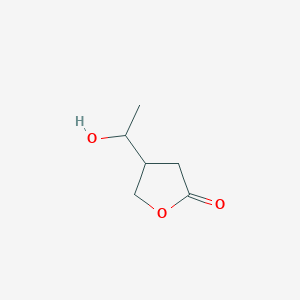
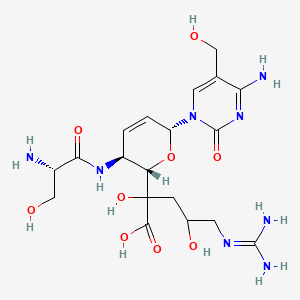
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)